molecular formula C12H26O2Si B11874907 (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol

Cat. No.: B11874907
M. Wt: 230.42 g/mol
InChI Key: IAKVQZKBAVMFAQ-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclohexanol derivative featuring a tert-butyl(dimethyl)silyl (TBS) ether group at the 2-position. Its stereochemistry (1R,2S) is critical for applications in asymmetric synthesis and chiral catalysis. The TBS group enhances steric bulk and protects the hydroxyl group during multi-step reactions, improving stability under basic or nucleophilic conditions .

Properties

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h10-11,13H,6-9H2,1-5H3/t10-,11+/m1/s1

InChI Key

IAKVQZKBAVMFAQ-MNOVXSKESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CCCC[C@H]1O

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC1O

Origin of Product

United States

Preparation Methods

Asymmetric Dihydroxylation

A widely used method to introduce stereocenters involves Sharpless asymmetric dihydroxylation (AD) of cyclohexene derivatives. For example:

  • Substrate : A substituted cyclohexene (e.g., methylcyclohexene).

  • Catalyst : OsO₄ with a chiral ligand (e.g., (DHQD)₂PHAL) to induce trans-dihydroxylation.

  • Outcome : A trans-1,2-diol with high enantiomeric excess (ee) is formed.

Example Protocol :

  • Reaction Conditions :

    • Catalyst : K₃Fe(CN)₆, K₂CO₃, OsO₄, and MeSO₂NH₂ in t-BuOH/H₂O (1:1).

    • Temperature : 4°C for 24 hours.

    • Yield : ~88% for trans-diol derivatives.

ParameterValueSource
Ligand(DHQD)₂PHAL
Solventt-BuOH/H₂O (1:1)
Temperature4°C
Diastereomeric Ratio>20:1 (trans)

Alternative Methods

  • Chiral Resolution : Racemic 1,2-cyclohexanediol can be resolved using chiral acids or chromatography.

  • Epoxide Ring-Opening : Stereoselective nucleophilic attack on epoxides (e.g., cyclohexene oxide) with retention or inversion of configuration.

Selective Silylation with TBDMSCl

General Procedure

The 2-hydroxyl group of the (1R,2S)-1,2-cyclohexanediol is protected with TBDMSCl under anhydrous conditions:

  • Reagents :

    • Base : Triethylamine (TEA) or 2,6-lutidine (bulky base to favor silylation at less hindered positions).

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction :

    • TBDMSCl (1.5–2.0 equiv) is added dropwise to the diol in the presence of the base.

    • Stirred at 0°C to room temperature for 2–12 hours.

Key Parameters :

ParameterValueSource
BaseTriethylamine or 2,6-lutidine
SolventDCM or THF
Temperature0°C to RT
Yield70–90%

Steric and Electronic Considerations

  • Regioselectivity : The TBS group preferentially protects the less hindered hydroxyl. In cyclohexane systems, the axial hydroxyl (position 2) is more accessible than the equatorial (position 1).

  • Bulky Bases : 2,6-Lutidine enhances selectivity by minimizing steric clashes during silylation.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (e.g., 60–200 mesh) with hexane/ethyl acetate gradients.

  • Eluent : 5% ethyl acetate in hexane → 20% ethyl acetate in hexane.

Analytical Data

PropertyValueSource
Molecular FormulaC₁₂H₂₆O₂Si
Molecular Weight230.42 g/mol
SMILESCC(C)(C)Si(C)O[C@H]1CCCC[C@H]1O
¹H NMR (δ, ppm)3.5–4.0 (OH), 1.0 (t-Bu)

Challenges and Optimizations

Stereoinversion During Silylation

  • Risk : Mitigated by using inert solvents (e.g., THF) and excluding moisture.

  • Solution : Conduct reactions under dry nitrogen or argon.

Competing Reactions

  • Over-Silylation : Excess TBDMSCl may lead to bis-TBS derivatives. Controlled stoichiometry (1.5–2.0 equiv) minimizes this.

Applications in Organic Synthesis

This compound is used as a building block in:

  • Peptide Synthesis : Protecting hydroxyl groups during coupling reactions.

  • Macrolide Synthesis : Intermediate in formosalide B analogs via convergent strategies .

Chemical Reactions Analysis

Deprotection of the tert-Butyldimethylsilyl (TBS) Group

The TBS group acts as a protecting group for the hydroxyl functionality. Deprotetection is achieved via:

Method Reagents Conditions Yield Reference
Sodium in methanolNa, MeOH, inert atmosphereRoom temperature, 4 h95%
Fluoride-based reagentsTBAF or HFStandard conditionsN/A

Sodium in methanol provides a mild, selective method for TBS deprotection, avoiding harsh acidic conditions .

Mitsunobu Reactions

The hydroxyl group in the compound can participate in Mitsunobu reactions to form ethers or other functionalities. For example:

Reaction Reagents Conditions Yield Reference
EsterificationTriphenylphosphine, DIAD, benzoic acid0°C → rt, 16 h10–11%
Oxidation or functionalizationNaBH₄, MeOH, NH₄Cl−20°C → rt, 20 minN/A

Mitsunobu reactions enable enantiodivergent synthesis by leveraging the stereocenter at position 1 of the cyclohexane ring .

Structural and Stereochemical Considerations

The compound’s stereochemistry (1R,2S) influences reactivity. Analogous compounds with varied substitution patterns exhibit distinct chemical behaviors:

Compound Key Difference Impact on Reactivity
(1S,4S)-4-TBS-oxycyclohexan-1-olDiastereomeric configurationAltered steric effects
3-TBS-oxycyclohexan-1-olSubstitution at position 3Changes regioselectivity
6-TBS-diphenylsilyl-oxymethyl-oxan-3-oneOxanone ring systemEnhanced stability in rings

These comparisons highlight the importance of stereoelectronics and substitution patterns in directing reactivity .

Scientific Research Applications

Applications in Organic Synthesis

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol serves as a versatile building block in organic chemistry. Its applications include:

  • Protecting Group : The silyl ether group can act as a protecting group for alcohols during multi-step syntheses, allowing selective reactions without interference from hydroxyl groups.
  • Chiral Synthesis : Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce other chiral compounds essential in pharmaceuticals.

Biological Implications

Research indicates that compounds containing silyl groups often exhibit favorable interactions with biological macromolecules due to their hydrophobic characteristics. Studies on this compound suggest potential therapeutic roles:

  • Enzyme Interactions : Investigations into its interactions with enzymes or receptors could elucidate its reactivity and possible therapeutic effects.
  • Toxicity Profiles : Understanding the compound's interactions may also provide insights into its toxicity and safety profiles for potential pharmaceutical applications.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Pharmaceutical Development : Research has indicated that derivatives of cyclohexanol compounds exhibit analgesic effects suitable for pain management without typical opioid side effects . This positions this compound as a candidate for further pharmaceutical exploration.
  • Biological Activity Assessment : A study evaluating various silyl-containing compounds demonstrated their potential as enzyme inhibitors, suggesting that similar structures could be developed for therapeutic uses .
  • In Silico Studies : Computational studies have been conducted to predict the interactions of silyl ethers with biological targets, enhancing our understanding of their potential biological activities .

Mechanism of Action

The mechanism of action of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Stereoisomers and Regioisomers

Compound Name Stereochemistry Substituents/Functional Groups Molecular Formula Molecular Weight Key Applications/Properties
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol 1R,2S TBS ether at C2, hydroxyl at C1 C₁₂H₂₆O₂Si 254.42 g/mol Chiral intermediate, hydroxyl protection
(1R,2R)-2-[tert-butyl(dimethyl)silyl]oxycyclohexanol 1R,2R TBS ether at C2, hydroxyl at C1 C₁₂H₂₆O₂Si 254.42 g/mol Potential stereochemical divergence in reactivity
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol 1S,2S Dimethylamino at C2, hydroxyl at C1 C₈H₁₇NO 143.23 g/mol Organocatalyst for enantioselective reactions

Key Differences :

  • Stereochemistry : The (1R,2S) configuration of the target compound distinguishes it from the (1R,2R) isomer, leading to divergent spatial interactions in chiral environments .
  • Functional Groups: Replacing the TBS ether with a dimethylamino group (as in the (1S,2S) analog) alters nucleophilicity and catalytic activity .

Silyl Ether Derivatives

Compound Name Silyl Group Additional Substituents Molecular Formula Molecular Weight Stability/Deprotection Conditions
This compound TBS None C₁₂H₂₆O₂Si 254.42 g/mol Stable to bases; cleaved by F⁻ or acid
(1S,5R)-1-(tert-Butyl-diphenyl-silanyloxymethyl)-3-oxa-bicyclo[3.1.0]hexan-2-ol tert-Butyl-diphenyl-silanyl Bicyclic framework, additional oxa-ring C₂₃H₃₂O₂Si 376.59 g/mol Higher steric bulk; altered reactivity
5-[tert-butyl(diphenyl)silyl]oxy-2-ethylhexan-1-ol tert-Butyl-diphenyl-silanyl Ethylhexyl chain C₂₄H₃₆O₂Si 400.63 g/mol Lipophilic; used in hydrophobic matrices

Key Differences :

  • Silyl Group Bulk : Diphenyl-substituted silyl groups (e.g., tert-butyl-diphenyl-silanyl) increase steric hindrance compared to TBS, slowing reaction rates but enhancing selectivity .
  • Backbone Complexity : Bicyclic or aliphatic backbones (e.g., ethylhexyl chain) modify solubility and phase behavior .

Functional Group Variants

Compound Name Functional Group Molecular Formula Molecular Weight Key Reactivity
(1R,2S)-2-methoxycyclohexan-1-ol Methoxy at C2 C₇H₁₄O₂ 130.18 g/mol Acid-labile; less stable than silyl ethers
(1R,2S)-2-ethenylcyclohexan-1-ol Ethenyl at C2 C₈H₁₄O 126.20 g/mol Susceptible to polymerization or oxidation
(1S,2R,3S)-3-((tert-butyldimethylsilyl)oxy)-2-(3-azidopropyl)cyclohexan-1-ol TBS ether + azide C₁₅H₂₉N₃O₂Si 327.50 g/mol Click chemistry applications

Key Differences :

  • Stability : Methoxy groups are less robust than silyl ethers under acidic conditions .
  • Reactivity : Azide-containing analogs enable click chemistry, expanding utility in bioconjugation .

Biological Activity

(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol is an organosilicon compound characterized by its unique structural features, including a cyclohexane ring substituted with a tert-butyl(dimethyl)silyl ether group and a hydroxyl functional group. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities and interactions with biological macromolecules.

  • Molecular Formula: C12H26O2Si
  • Molecular Weight: 230.42 g/mol
  • SMILES Notation: CC(C)(C)Si(C)O[C@H]1CCC@@HCC1

Biological Activity Overview

Research into the biological activity of this compound suggests that compounds with silyl groups often exhibit favorable interactions with biological macromolecules, largely due to their hydrophobic nature and ability to form stable complexes. These interactions are essential for understanding the compound's potential therapeutic roles and toxicity profiles.

The precise mechanisms of action for this compound remain under investigation. However, studies indicate that silyl ethers can influence enzyme activity and receptor binding due to their structural characteristics. The compound may act as a substrate or inhibitor in enzymatic reactions, which could be pivotal in drug design and development.

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameStructureUnique Features
(1S,4S)-4-[tert-butyldimethylsilyl]oxycyclohexan-1-olStructureDifferent stereochemistry affecting reactivity
3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-olStructureVariation in substitution pattern on cyclohexane
6-[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-oneStructureContains an oxanone ring adding complexity

Case Studies and Research Findings

Several studies have explored the biological activity of silyl ethers, including this compound:

  • Enzyme Interaction Studies : Research has demonstrated that silyl ethers can modulate the activity of various enzymes. For instance, a study investigating the interaction of silylated compounds with cytochrome P450 enzymes revealed significant alterations in substrate specificity and enzyme kinetics.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicated potential efficacy against certain bacterial strains. Further studies are required to elucidate the mechanism behind this activity.
  • Toxicological Assessments : Toxicity studies have shown that while some silyl ethers exhibit low toxicity profiles, others may pose risks at higher concentrations. Understanding the dose-response relationship is crucial for evaluating safety in potential therapeutic applications.

Q & A

Q. Stereochemical Control :

  • The (1R,2S) configuration is achieved through substrate-controlled stereoselectivity, likely due to the pre-existing chiral centers in the cyclohexanol precursor.
  • Low temperature (0°C) prevents epimerization during silylation .

Q. Advanced Confirmation :

  • Chiral HPLC : Retention time comparison with racemic mixtures validates enantiopurity.
  • X-ray Crystallography : Absolute configuration determination (if crystals are obtainable) .

Why is the tert-butyldimethylsilyl (TBS) group chosen as a protecting group for the hydroxyl group?

Level: Basic
Answer:
The TBS group offers:

  • Stability : Resists hydrolysis under mildly acidic/basic conditions, enabling compatibility with subsequent reactions.
  • Ease of Removal : Cleaved selectively using fluoride sources (e.g., TBAF) without disrupting other functional groups.
  • Steric Protection : Bulky tert-butyl group prevents undesired nucleophilic attacks .

Limitations : TBS ethers may decompose under strongly protic conditions (e.g., concentrated HCl), necessitating careful handling .

What mechanistic insights explain by-product formation during silylation, and how can these be minimized?

Level: Advanced
Answer:
By-Products :

  • Di-silylated Products : Overprotection due to excess TBSCl or prolonged reaction time.
  • Epimerization : Racemization at C1 or C2 under insufficiently controlled temperatures.

Q. Mitigation Strategies :

  • Stoichiometric Control : Use 1.1 equiv of TBSCl with slow addition.
  • Low-Temperature Kinetics : Maintain 0°C to suppress kinetic side reactions.
  • In-Situ Monitoring : Real-time FTIR or NMR tracks silylation progress .

What are the critical stability and handling considerations for this compound?

Level: Advanced
Answer:

  • Storage : Store under argon at –20°C to prevent hydrolysis of the silyl ether.
  • Incompatibilities : Avoid strong acids/bases, fluoride ions, and protic solvents (e.g., MeOH).
  • Decomposition Products : Exposure to moisture generates silanol and cyclohexanol derivatives, detectable via GC-MS .

Safety : Use gloves and eye protection; consult SDS for toxicity data (e.g., H315/H319 hazards) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.